molecular formula C15H16N4S B11207920 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-24-3

5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11207920
CAS No.: 51646-24-3
M. Wt: 284.4 g/mol
InChI Key: BWTQHILGUGOVEP-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the absence of catalysts and additives makes the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions lead to the modulation of immune responses, inhibition of angiogenesis, and suppression of cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenylmethylsulfanyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

51646-24-3

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

5,7-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H16N4S/c1-10-5-4-6-13(7-10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3

InChI Key

BWTQHILGUGOVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=CC(=NC3=N2)C)C

solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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